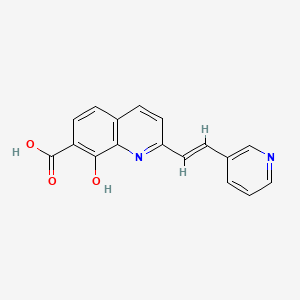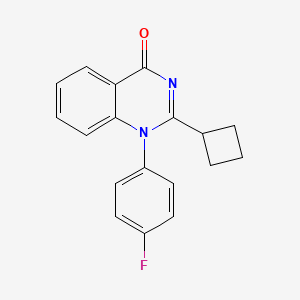
2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a cyclobutyl group and a fluorophenyl group in the structure may contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with isocyanates or amides.
Introduction of the Cyclobutyl Group: This step may involve the use of cyclobutyl halides or cyclobutyl Grignard reagents to introduce the cyclobutyl moiety.
Introduction of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclobutyl group or the quinazolinone core.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.
Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity, such as its potential as an enzyme inhibitor or receptor ligand.
Medicine: Exploring its therapeutic potential, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinone derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the cyclobutyl and fluorophenyl groups may enhance binding affinity or selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclobutyl-1-phenylquinazolin-4(1H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
2-Cyclobutyl-1-(4-chlorophenyl)quinazolin-4(1H)-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
2-Cyclobutyl-1-(4-methylphenyl)quinazolin-4(1H)-one: The presence of a methyl group instead of fluorine may influence its lipophilicity and metabolic stability.
Uniqueness
The unique combination of the cyclobutyl and fluorophenyl groups in 2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one may confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, or unique reactivity patterns.
Propriétés
Formule moléculaire |
C18H15FN2O |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-cyclobutyl-1-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H15FN2O/c19-13-8-10-14(11-9-13)21-16-7-2-1-6-15(16)18(22)20-17(21)12-4-3-5-12/h1-2,6-12H,3-5H2 |
Clé InChI |
MHZDGVVWKYMEOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL](/img/structure/B11840228.png)
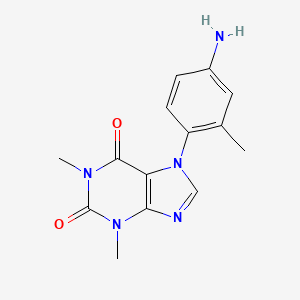
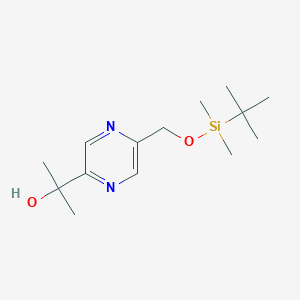
![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate](/img/structure/B11840243.png)

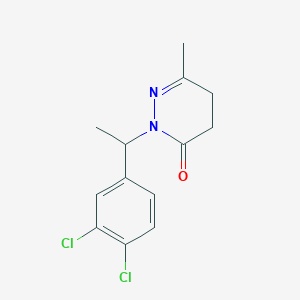
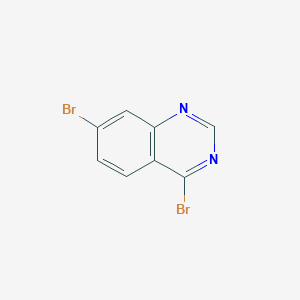
![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine](/img/structure/B11840261.png)
![(3AR,8S,8aR)-tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B11840262.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)
![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)
